[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine
Description
Properties
IUPAC Name |
[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-2,9H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWZAYAYBGFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine (CAS Number: 237375) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9F2NO3
- Molecular Weight : 217.17 g/mol
- SMILES Notation : CNCC1=CC2=C(OCO2)C=C1OC(F)F
The compound contains a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.
Antitumor Activity
Research has demonstrated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Methyltransferases : By targeting SMYD2, the compound may disrupt pathways critical for tumor growth and survival.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels in cells, which is crucial for managing oxidative stress in cancer cells.
- Interference with Cell Cycle Progression : Some benzodioxole derivatives affect cell cycle regulators, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
-
In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited reduced tumor sizes and improved survival rates compared to controls.
- Example: A study reported significant tumor growth inhibition in xenograft models treated with SMYD2 inhibitors derived from benzodioxole structures.
- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, the compound enhanced therapeutic efficacy while reducing side effects associated with high-dose chemotherapy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with benzodioxole structures exhibit promising anticancer properties. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines. Studies have shown that derivatives of benzodioxole can induce apoptosis in cancer cells, making [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine a candidate for further development in cancer therapeutics.
Neuropharmacology
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Preliminary studies indicate that it may interact with neurotransmitter systems, offering avenues for the treatment of neurological disorders such as depression and anxiety.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique functional groups allow for chemical modifications that can tailor the properties of the resulting polymers for specific applications.
Agricultural Science
Pesticide Development
Research into the use of difluorinated compounds in agrochemicals has gained traction due to their effectiveness against pests while minimizing environmental impact. The compound's structure may provide a basis for developing new pesticides that are both effective and environmentally friendly.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Efficacy | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values significantly lower than control compounds. |
| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors, indicating potential antidepressant activity in animal models. |
| Study C | Polymer Composites | Developed a polymer blend incorporating the compound that exhibited improved tensile strength and thermal resistance compared to traditional polymers. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzodioxole Core
2-(2,2-Difluoro-2H-1,3-Benzodioxol-5-yl)ethan-1-amine
- Molecular Formula: C₉H₉F₂NO₂
- Molar Mass : 201.17 g/mol
- Key Difference : Ethylamine side chain instead of methanamine.
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-Methoxyphenyl)pyrimidin-2-amine
- Molecular Formula : C₁₈H₁₄N₄O₃
- Key Difference : Pyrimidine ring appended to the benzodioxole core.
- Impact : The extended aromatic system may enhance π-π stacking interactions with biological targets, but the compound was discontinued, suggesting challenges in development (e.g., toxicity or synthesis complexity) .
Heterocyclic Replacements of Benzodioxole
(6-(Difluoromethoxy)pyridin-3-yl)methanamine
- Molecular Formula : C₇H₈F₂N₂O
- Key Difference : Pyridine ring replaces benzodioxole.
5-(Difluoromethoxy)-1H-Benzimidazole-2-thiol
Pharmacologically Active Analogs
3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-pyrazole
- Activity : Alpha-synuclein oligomerization inhibitor .
- Key Difference : Pyrazole ring and bromophenyl substituent.
- Impact : The bromine atom enhances halogen bonding with targets, while the pyrazole ring contributes to planarity, aiding in target engagement.
rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-Methylpropan-2-amine
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Biological Activity/Notes |
|---|---|---|---|---|
| [6-(Difluoromethoxy)-2H-1,3-Benzodioxol-5-yl]methanamine | C₈H₇F₂NO₂ | 199.15 | Difluoromethoxy, methanamine | High purity (95%); CNS potential |
| 2-(2,2-Difluoro-2H-1,3-Benzodioxol-5-yl)ethan-1-amine | C₉H₉F₂NO₂ | 201.17 | Ethylamine | Increased lipophilicity |
| (6-(Difluoromethoxy)pyridin-3-yl)methanamine | C₇H₈F₂N₂O | 186.15 | Pyridine ring | Improved solubility |
| 3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-pyrazole | C₁₆H₁₁BrN₂O₂ | 349.18 | Bromophenyl, pyrazole | Alpha-synuclein inhibitor |
Preparation Methods
Preparation Methods
General Synthetic Route
The typical synthetic approach involves:
Construction of the 1,3-benzodioxole core : This is often achieved by cyclization of catechol derivatives with appropriate reagents to form the dioxole ring.
Introduction of the difluoromethoxy substituent : This group is introduced via nucleophilic substitution or by employing difluoromethylating reagents under controlled conditions.
Functionalization at the 5-position with methanamine : This is generally done by first installing a suitable leaving group or precursor (e.g., a benzyl halide or nitro group) followed by conversion to the amine.
Specific Preparation Details and Conditions
Oxidation and Cyclization
- Oxidation reagents are added slowly over 1-8 hours (commonly 3-5 hours) while maintaining the temperature between 15°C and 100°C to ensure controlled formation of the benzodioxole ring without over-oxidation.
Difluoromethoxy Group Introduction
- The difluoromethoxy group is introduced typically via nucleophilic substitution reactions using difluoromethoxy precursors under mild conditions to preserve the integrity of the benzodioxole ring.
Amination Step
The amination is often achieved by reduction of nitro precursors using tin(II) chloride dihydrate in the presence of N-methylmorpholine in solvents like N-methylpyrrolidinone (NMP) at room temperature overnight.
Alternatively, the primary amine can be introduced by reaction of benzyl halides or aryl nitro compounds with ammonia or amine sources on solid supports, followed by cleavage to yield the free amine.
Coupling Reactions
Amidation or coupling reactions to install the methanamine substituent can be performed using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) in solvents like dimethylformamide (DMF) at room temperature for 16 hours.
Diisopropylethylamine is often used as a base to facilitate these coupling reactions.
Representative Experimental Data Table
Analytical and Research Findings
The oxidation step requires careful control of addition rate and temperature to maximize yield and purity of the benzodioxole intermediate.
The difluoromethoxy group installation is sensitive to harsh conditions; thus, mild nucleophilic substitution methods are preferred to maintain the integrity of the heterocyclic system.
Reduction of nitro groups to amines using tin(II) chloride in NMP is a reliable method with high selectivity and minimal side products.
Carbodiimide-mediated coupling reactions in DMF with bases like diisopropylethylamine provide moderate to good yields (around 45%) of the final amine-substituted products.
Purification typically involves extraction with ethyl acetate, washing with aqueous solutions (citric acid, sodium bicarbonate), drying over magnesium sulfate or sodium sulfate, and chromatographic methods (silica gel chromatography) to isolate pure compounds.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Oxidation Temperature | 15–100°C, controlled addition over 1–8 hours |
| Solvents Used | DMF, NMP, ethyl acetate, dichloromethane |
| Reducing Agent | Tin(II) chloride dihydrate |
| Coupling Agents | EDCI, HOAt |
| Bases | Diisopropylethylamine, N-methylmorpholine |
| Reaction Time | 16 hours for coupling, overnight for reduction |
| Typical Yields | 45–80% depending on step and purification |
Q & A
Q. What are the optimal synthetic routes for [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine, and how are intermediates characterized?
- Methodological Answer : A plausible synthetic route involves nucleophilic substitution to introduce the difluoromethoxy group. For example, starting from a benzodioxolyl precursor, reaction with difluoromethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the difluoromethoxy intermediate. Subsequent reductive amination or Gabriel synthesis may introduce the methanamine moiety. Key intermediates should be characterized via ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Characterization Methods | Yield (%) |
|---|---|---|---|
| Difluoromethoxy introduction | K₂CO₃, DMF, 80°C | ¹H NMR, HRMS | 60–75 |
| Methanamine formation | NH₃, NaBH₃CN, MeOH | ¹³C NMR, IR | 50–65 |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying the benzodioxol ring substitution, difluoromethoxy group integration (-OCF₂H), and methanamine proton environments.
- FT-IR : Confirms N-H stretches (3100–3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- UPLC-MS/HRMS : Validates molecular ion peaks and purity (>95% by HPLC) .
- Elemental Analysis : Cross-checks C, H, N, and F percentages against theoretical values.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Reagent purity : Trace moisture in DMF can hydrolyze intermediates; use molecular sieves for anhydrous conditions .
- Reaction monitoring : Employ TLC or in-situ IR to track progress. For example, disappearance of the benzodioxolyl chloride peak (¹H NMR δ 4.8–5.2 ppm) indicates completion .
- Workup optimization : Adjust pH during extraction (e.g., pH 9–10 for amine stability) and use chromatographic purification (silica gel or preparative HPLC) to isolate isomers .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Kinetic studies : Conduct stability assays in buffered solutions (pH 1–14) at 25°C/37°C. Monitor degradation via HPLC every 24 hours. The difluoromethoxy group may hydrolyze under strong acids (e.g., HCl) to form phenolic byproducts, while the benzodioxol ring resists basic cleavage .
- DFT calculations : Model the electron-withdrawing effect of -OCF₂H on the benzodioxol ring’s electrophilic susceptibility. Correlate with experimental degradation rates .
Q. How does the difluoromethoxy group influence the compound’s electronic properties and potential bioactivity?
- Methodological Answer :
- Electron density mapping : Use computational tools (e.g., Gaussian) to compare electrostatic potentials of difluoromethoxy vs. methoxy analogues. The -OCF₂H group’s electronegativity may enhance binding to hydrophobic enzyme pockets .
- Structure-activity relationship (SAR) : Synthesize analogues (e.g., -OCH₃, -OCF₃) and test in vitro assays (e.g., receptor binding). The difluoromethoxy group’s balance of lipophilicity and metabolic stability often optimizes pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility profiling : Use shake-flask method in solvents (e.g., water, DMSO, ethanol, hexane) at 25°C. Centrifuge and quantify supernatant via UV-Vis. Contradictions may arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD .
- Co-solvent systems : Improve aqueous solubility using cyclodextrins or PEG-based excipients, documented in analogues with similar lipophilic groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
